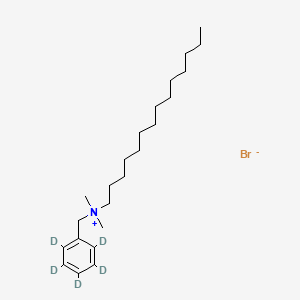

Benzyldimethyltetradecylammonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyldimethyltetradecylammonium bromide is a long-chain ammonium salt with the molecular formula C23H42BrN. It is commonly used as a preservative in ophthalmic, nasal, and parenteral products. Additionally, it serves as a novel inhibitor of dynamin GTPase activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyldimethyltetradecylammonium bromide can be synthesized through the reaction of benzyldimethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale reaction of benzyldimethylamine with tetradecyl bromide in a continuous flow reactor. The reaction mixture is then subjected to distillation and purification processes to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Benzyldimethyltetradecylammonium bromide primarily undergoes substitution reactions. It can react with various nucleophiles to form different products. For example, it can react with sodium hydroxide to form benzyldimethyltetradecylammonium hydroxide .

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide, potassium hydroxide

Solvents: Water, ethanol, acetonitrile

Conditions: Room temperature to reflux conditions

Major Products Formed

The major products formed from the reactions of this compound include benzyldimethyltetradecylammonium hydroxide and other substituted ammonium salts .

Aplicaciones Científicas De Investigación

Benzyldimethyltetradecylammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Acts as an inhibitor of dynamin GTPase activity, which is crucial for various cellular processes.

Medicine: Employed as a preservative in ophthalmic, nasal, and parenteral products.

Industry: Utilized in the formulation of disinfectants and antiseptics.

Mecanismo De Acción

Benzyldimethyltetradecylammonium bromide exerts its effects by interacting with the phospholipid membranes of cells. It disrupts the membrane integrity, leading to cell lysis and death. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent . The compound targets the lipid bilayer and disrupts the ionic balance within the cell, leading to its antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyldimethyltetradecylammonium chloride

- Cetyltrimethylammonium bromide

- Didecyldimethylammonium chloride

Comparison

Benzyldimethyltetradecylammonium bromide is unique due to its specific inhibitory action on dynamin GTPase activity, which is not observed in similar compounds like benzyldimethyltetradecylammonium chloride or cetyltrimethylammonium bromide . Additionally, its long alkyl chain provides enhanced antimicrobial properties compared to shorter-chain analogs .

Actividad Biológica

Benzyldimethyltetradecylammonium bromide (BDTAB) is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly as a biocide and surfactant. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with BDTAB, drawing from diverse sources of scientific literature.

BDTAB is characterized by its molecular formula C23H42BrN and a molecular weight of approximately 422.5 g/mol. It belongs to a class of compounds known for their amphiphilic nature, which allows them to interact with both hydrophilic and hydrophobic environments. The structure of BDTAB includes a long tetradecyl chain that contributes to its surfactant properties.

Mechanisms of Biological Activity

1. Antimicrobial Properties:

BDTAB demonstrates potent antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. The mechanism primarily involves the disruption of microbial cell membranes, leading to cell lysis. Studies have shown that BDTAB effectively reduces the viability of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Cytotoxic Effects:

Research indicates that BDTAB can exert cytotoxic effects on eukaryotic cells. A study reported that exposure to BDTAB resulted in altered lipid metabolism and increased apoptosis in human cell lines . The compound's interaction with cellular membranes may disrupt normal cellular functions, leading to toxicity.

3. Endocrine Disruption:

BDTAB has been implicated in endocrine disruption due to its interaction with nuclear receptors such as the androgen receptor (AR) and estrogen receptor α (ERα). These interactions can influence hormone signaling pathways, potentially leading to adverse health effects .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of BDTAB in various formulations against common pathogens. Results indicated a significant reduction in bacterial counts, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/L depending on the organism tested . -

Cytotoxicity Assessment:

In vitro assays demonstrated that BDTAB concentrations above 10 µM led to a marked increase in cell death in human lung fibroblasts. The study utilized flow cytometry to analyze apoptosis markers, confirming that BDTAB induces programmed cell death through mitochondrial pathways . -

Endocrine Activity Screening:

A comprehensive screening of QACs, including BDTAB, revealed partial agonistic activity at the AR and antagonistic effects at the ERα. This suggests potential implications for reproductive health and development when exposed to these compounds .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/L) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 1 | Membrane disruption |

| Escherichia coli | 0.5 | Membrane disruption |

| Candida albicans | 2 | Membrane disruption |

Table 2: Biological Activity Profile of BDTAB

Propiedades

IUPAC Name |

dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHNGDROQRZKT-DSVPTQILSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.